molecular formula C8H4Br2FN B1448644 2,5-Dibromo-3-fluorophenylacetonitrile CAS No. 1807182-51-9

2,5-Dibromo-3-fluorophenylacetonitrile

Cat. No.: B1448644
CAS No.: 1807182-51-9
M. Wt: 292.93 g/mol
InChI Key: OLGZHZRJDAICIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-3-fluorophenylacetonitrile is an organic compound belonging to the class of benzonitriles. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a phenyl ring, along with an acetonitrile group. This compound appears as a white to off-white crystalline powder and is utilized in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-fluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the bromination of 3-fluorophenylacetonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions on the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-fluorophenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.

Major Products Formed

    Substitution: Formation of various substituted phenylacetonitrile derivatives.

    Reduction: Formation of 2,5-Dibromo-3-fluorophenylethylamine.

    Oxidation: Formation of 2,5-Dibromo-3-fluorobenzoquinone.

Scientific Research Applications

2,5-Dibromo-3-fluorophenylacetonitrile is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorophenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-4-fluorophenylacetonitrile
  • 2,4-Dibromo-3-fluorophenylacetonitrile
  • 2,5-Dichloro-3-fluorophenylacetonitrile

Uniqueness

2,5-Dibromo-3-fluorophenylacetonitrile is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the nitrile group provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-(2,5-dibromo-3-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)8(10)7(11)4-6/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGZHZRJDAICIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-3-fluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-3-fluorophenylacetonitrile
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-3-fluorophenylacetonitrile
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-3-fluorophenylacetonitrile
Reactant of Route 5
Reactant of Route 5
2,5-Dibromo-3-fluorophenylacetonitrile
Reactant of Route 6
Reactant of Route 6
2,5-Dibromo-3-fluorophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.